molecular formula C6H11NO2S B6232660 6lambda6-thia-7-azaspiro[3.4]octane-6,6-dione CAS No. 2361792-29-0

6lambda6-thia-7-azaspiro[3.4]octane-6,6-dione

Cat. No.: B6232660
CAS No.: 2361792-29-0
M. Wt: 161.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6lambda6-thia-7-azaspiro[3.4]octane-6,6-dione is a chemical compound with the molecular formula C6H11NO2S and a molecular weight of 161.22 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a sulfur atom and a nitrogen atom within the ring system. The presence of these heteroatoms imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 6lambda6-thia-7-azaspiro[3.4]octane-6,6-dione can be achieved through several synthetic routes. One common method involves the reaction of a suitable thiol with an aziridine derivative under controlled conditions. The reaction typically requires the use of a base, such as sodium hydride, to facilitate the formation of the spirocyclic structure. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the thiol .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

6lambda6-thia-7-azaspiro[3.4]octane-6,6-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents used in these reactions include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The nitrogen atom in the compound can be reduced to form amines. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used in these reactions.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur or nitrogen atom is replaced by other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the nitrogen atom can produce primary or secondary amines .

Scientific Research Applications

6lambda6-thia-7-azaspiro[3.4]octane-6,6-dione has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are investigating its mechanism of action and potential therapeutic applications.

    Medicine: The compound is being explored as a potential drug candidate for various diseases. Its ability to interact with specific molecular targets makes it a promising lead compound in drug discovery.

    Industry: The compound is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 6lambda6-thia-7-azaspiro[3.4]octane-6,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties .

The molecular targets and pathways involved in the compound’s mechanism of action are still under investigation. Researchers are using techniques such as molecular docking and biochemical assays to elucidate the specific interactions between the compound and its targets .

Comparison with Similar Compounds

6lambda6-thia-7-azaspiro[3.4]octane-6,6-dione can be compared with other similar compounds, such as 6lambda6-thia-5-azaspiro[3.4]octane-6,6-dione. While both compounds share a similar spirocyclic structure, the position of the nitrogen atom differs, leading to variations in their chemical properties and reactivity.

Other similar compounds include 6lambda6-thia-1-azaspiro[3.4]octane-6,6-dione hydrochloride This compound contains a hydrochloride salt, which can influence its solubility and stability

Properties

CAS No.

2361792-29-0

Molecular Formula

C6H11NO2S

Molecular Weight

161.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.